molecular formula C5H2Cl2FN B021349 2,5-Dichloro-3-fluoropyridine CAS No. 103999-77-5

2,5-Dichloro-3-fluoropyridine

Cat. No. B021349
M. Wt: 165.98 g/mol
InChI Key: UMURTAGJSLLLMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives like 2,5-Dichloro-3-fluoropyridine involves complex processes. Wu et al. (2022) describe the synthesis of similar compounds using halogen dance reactions, highlighting the intricate steps involved in creating such halogen-rich intermediates (Wu, Porter, Frennesson, & Saulnier, 2022).

Molecular Structure Analysis

The molecular structure of halogenated pyridines, including 2,5-Dichloro-3-fluoropyridine, is characterized by the presence of halogen atoms like chlorine and fluorine. Solomon et al. (2014) explored the molecular structure of similar copper(II) complexes, demonstrating the complex interactions and arrangement of atoms in such compounds (Solomon, Landee, Turnbull, & Wikaira, 2014).

Chemical Reactions and Properties

Halogenated pyridines like 2,5-Dichloro-3-fluoropyridine undergo various chemical reactions. For example, Stroup et al. (2007) discuss the chemoselective functionalization of similar compounds, revealing the complexity and specificity of reactions involving such molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Physical Properties Analysis

The physical properties of 2,5-Dichloro-3-fluoropyridine, such as melting point and solubility, are influenced by its molecular structure. Research on similar compounds, such as the study by Chen Ying-qi (2008), can provide insights into the behavior of these compounds under various conditions (Chen Ying-qi, 2008).

Chemical Properties Analysis

The chemical properties of 2,5-Dichloro-3-fluoropyridine, including its reactivity and stability, are affected by the presence and position of the halogen atoms. Studies like that of Stroup et al. (2007) and others provide valuable information on how these molecules interact chemically (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Scientific Research Applications

  • Organic Synthesis and Catalysis : 2-chloro-5-fluoropyridine, a related compound, is a highly volatile and weakly basic compound with potential applications in organic synthesis and catalysis (Hand & Baker, 1989).

  • Selective Functionalization : Chemoselective functionalization of halogenated pyridines, including 5-bromo-2-chloro-3-fluoropyridine, is useful for selective bromide substitution, 3-fluoro group substitution, and dihalo adduct formation under various conditions (Stroup, Szklennik, Forster & Serrano-Wu, 2007).

  • Pharmaceutical Research : The selective functionalization of 2,3,5-trihalopyridines, including compounds like 2,5-Dichloro-3-fluoropyridine, at the 4 or 6 positions, creates valuable new building blocks for pharmaceutical research and contributes to the development of diverse new structures (Bobbio & Schlosser, 2001).

  • Synthesis Improvements : Novel synthesis routes for related compounds, such as 2-amino-5-fluoropyridine, have been developed. These methods simplify experimental operations, avoid difficulties in separating intermediate products, and improve yield and purity (Chen Ying-qi, 2008).

  • Nucleophilic Substitutions : The reactivity of fluoropyridines is notable, with 2-fluoropyridine reacting significantly faster than its chloro analog. This finding helps predict future reaction rates, particularly for compounds like 2,5-Dichloro-3-fluoropyridine (Schlosser & Rausis, 2005).

  • Antibacterial Agents : Synthesis of key compounds in the creation of Quinolone antibacterial agents, such as ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, demonstrates the importance of halogenated pyridines in drug development (Zhu Qiu-feng, 2005).

  • Positron Emission Tomography (PET) : Diaryliodonium salts have been used to introduce fluorine-18 into the 3- or 5-position in fluoropyridines, improving stability and potential for PET applications (Carroll, Nairne & Woodcraft, 2007).

  • Fluorescence Studies : The Decarboxylative Blaise reaction has been applied for the efficient synthesis of fluorophores, like ethyl 2,6-dichloro-5-fluoronicotinoylacetate, offering new methods in the synthesis of fluorescent compounds (Lee, Choi, Chang, Kim & Shin, 2007).

Safety And Hazards

2,5-Dichloro-3-fluoropyridine is associated with several hazard statements, including H302, H315, H319, H332, H335 . Precautionary statements include P280, P305, P310, P338, P351 .

properties

IUPAC Name

2,5-dichloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMURTAGJSLLLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449995
Record name 2,5-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-fluoropyridine

CAS RN

103999-77-5
Record name 2,5-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 450 ml (22.5 mol) of hydrogen fluoride in a stainless steel reaction vessel are added at a temperature of -5° to -1°, 163 g (1.0 mol) of 3-amino-2,5-dichloropyridine. Then there are added while stirring at the same temperature 82.8 g (1.2 mol) of sodium nitrite into the solution. The reaction mixture is stirred for 1.5 hours at -5° to -1°, then the temperature is slowly raised to +60° C. After the evolution of gas has ceased, the hydrogen fluoride is distilled off and the residue is taken up in methylene chloride. Ice/water is then added thereto and the cold mixture is neutralized with concentrated ammonium hydroxide solution. The organic phase separated and the water phase is extracted three times with methylene chloride. The organic phases are washed with water, dried over magnesium sulfate, filtered through silicagel and evaporated. Thus, 141.5 g (85% of the theory) of 2,5-dichloro-3-fluoropyridine are obtained.
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 500 ml polytetrafluoroethylene reactor equipped with stirrer, thermometer and reflux condenser is charged with 120 g of hydrogen fluoride. A solution of 40.7 g (0.25 mol) of 3-amino-2,5-dichloropyridine in 100 ml of dimethylformamide is added dropwise at a temperature in the range from 0° C. to +10° C. Then 20.7 g (0.3 mol) of sodium nitrite are introduced into this solution at 55° C. The resultant nitrogen is removed from the reactor through the reflux condenser. Gas evolution ceases after 2 hours at +50° C. 150 ml of methylene chloride are added to the reaction mixture wich is then poured into ice water. The two-phase mixture is neutralized with concentrated ammonia solution. The organic phase is separated and the aqueous phase is extracted several times with methylene chloride. The combined organic phases are dried over sodium sulfate and concentrated by evaporation. The crude product is purified by distillation, affording 37.9 g (91.4% of theory) of 2,5-dichloro-3-fluoropyridine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 500 ml polytetrafluoroethylene reactor equipped with stirrer, thermometer and reflux condenser is charged with 120 g of hydrogen fluoride. A solution of 40.7 g (0.25 mol) of 3-amino-2,5-dichloropyridine in 60 ml of dimethyl sulfoxide is added dropwise at a temperature in the range from 0° C. to +10° C. Over 11/2 hours, 24.7 g (0.325 mol) of dinitrogen trioxide are introduced into this solution at a temperature in the range from +°50 C. to 60° C. The resultant nitrogen is removed from the reactor through the reflux condenser. Gas evolution ceases after a total of 3 hours at 50° C. to 60° C. 150 ml of methylene chloride are added to the reaction mixture which is then poured into ice water. The two-phase mixture is neutralised with concentrated ammonia solution. The organic phase is separated and the aqueous phase is extracted several times with methylene chloride. The combined organic phases are dried over sodium sulfate. The solution is separated by distillation, affording 38.2 g (92.1% of theory) of 2,5-dichloro-3-fluoropyridine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RDJ Froese, GT Whiteker, TH Peterson… - The Journal of …, 2016 - ACS Publications
The Halex reaction of pentachloropyridine with fluoride ion was studied experimentally and computationally with a modified ab initio G3MP2B3 method. The G3 procedure was altered, …
Number of citations: 18 pubs.acs.org
M Schlosser, C Bobbio - European Journal of Organic …, 2002 - Wiley Online Library
5‐Chloro‐2,3‐difluoropyridine, an intermediate in the manufacturing process of an industrial pesticide, can be hydrolyzed to 5‐chloro‐3‐fluoro‐2H‐pyridinone and the latter converted …
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
Z Yan, Z Yang, X Deng, D Lin, M Wu, J Li… - Pesticide biochemistry …, 2019 - Elsevier
A series of novel aryloxyphenoxypropionate (APP) herbicides containing benzofuran moiety were designed, synthesized and tested for herbicidal activity. The bioassay results indicated …
Number of citations: 17 www.sciencedirect.com
TM Chapman, SA Osborne, C Wallace… - Journal of Medicinal …, 2014 - ACS Publications
A structure-guided design approach using a homology model of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) was used to improve the potency of a series of …
Number of citations: 45 pubs.acs.org
MGA Shvekhgeimer - Chemistry of Heterocyclic Compounds, 1996 - Springer
Synthesis of halogenopyridines (review) Page 1 Chemistry of Heterocyclic Compounds, Vol. 32, No. 9, 1996 SYNTHESIS OF HALOGENOPYRIDINES (REVIEW) M.-GA Shvekhgeimer …
Number of citations: 3 link.springer.com

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